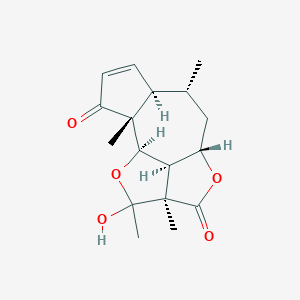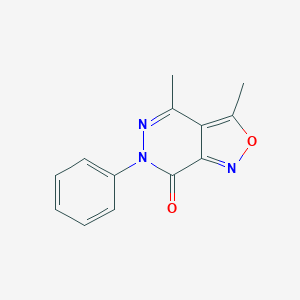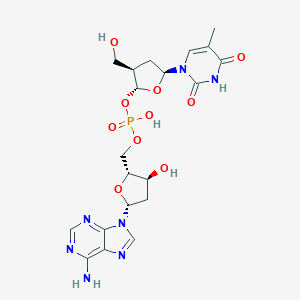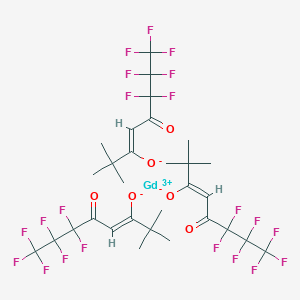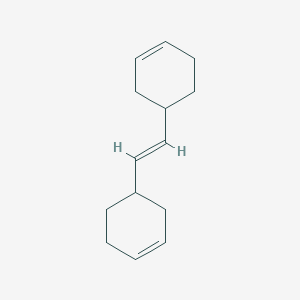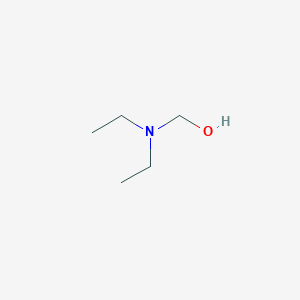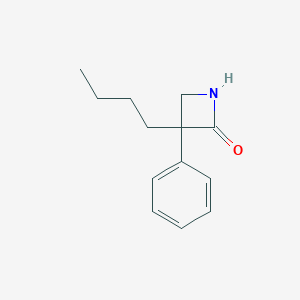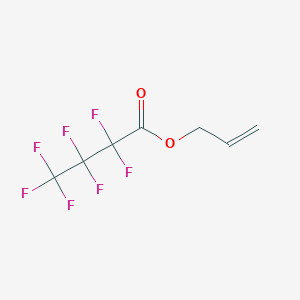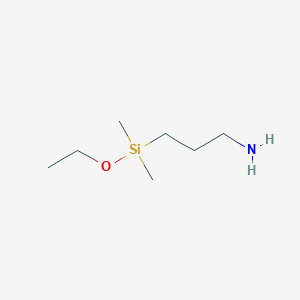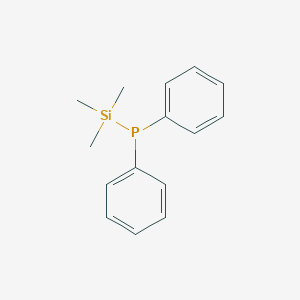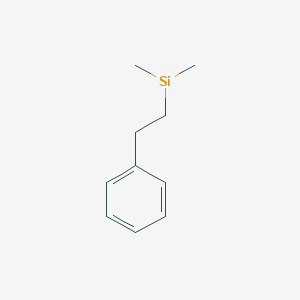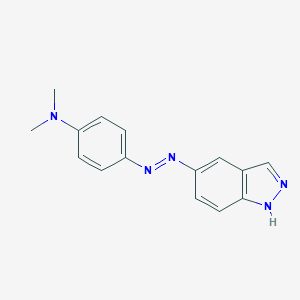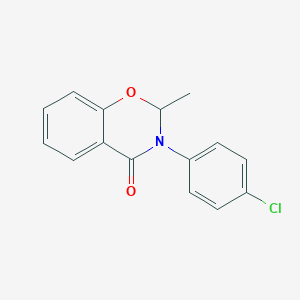
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one, also known as DMXB-A, is a synthetic compound that is commonly used in scientific research. It belongs to the class of benzoxazine derivatives and has been found to have a wide range of potential applications in various fields of research. In
Aplicaciones Científicas De Investigación
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to have a wide range of potential applications in various fields of scientific research. It has been studied for its potential use in treating Alzheimer's disease, as it has been found to improve cognitive function in animal models. 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has also been studied for its potential use in treating depression, anxiety, and schizophrenia. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one acts as a selective agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system and plays a role in cognitive function, learning, and memory. Activation of the alpha7 nAChR by 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to improve cognitive function and memory in animal models.
Efectos Bioquímicos Y Fisiológicos
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter that plays a role in cognitive function and memory. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has a number of advantages for use in lab experiments. It is a selective agonist for the alpha7 nAChR, which means that it has a specific target and is less likely to have off-target effects. Additionally, it has been found to have a good safety profile, with few side effects reported. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are a number of future directions for research on 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one. One area of interest is its potential use in treating Alzheimer's disease. Further research is needed to determine the optimal dose and administration schedule for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one in order to achieve the best cognitive outcomes. Additionally, research is needed to determine the potential for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one to be used in combination with other drugs for the treatment of inflammatory diseases. Finally, further research is needed to explore the potential for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one to be used in the treatment of other neurological disorders, such as depression and anxiety.
Métodos De Síntesis
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one can be synthesized using a variety of methods, including the reaction of p-chloroaniline with methyl 2-bromoacetate, followed by cyclization using sodium methoxide. Another method involves the reaction of p-chloroaniline with 2-methyl-2-oxazoline, followed by cyclization using trifluoroacetic acid. Both methods yield 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one as a white crystalline solid.
Propiedades
Número CAS |
18672-16-7 |
|---|---|
Nombre del producto |
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one |
Fórmula molecular |
C15H12ClNO2 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H12ClNO2/c1-10-17(12-8-6-11(16)7-9-12)15(18)13-4-2-3-5-14(13)19-10/h2-10H,1H3 |
Clave InChI |
PLKLQJMXSJIMBX-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
Sinónimos |
3-(4-Chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



